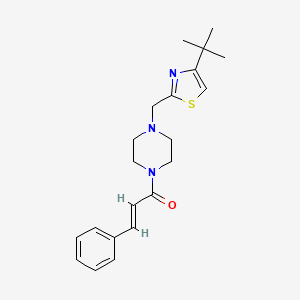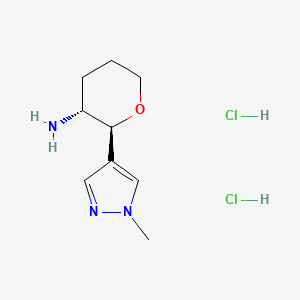![molecular formula C21H18ClF2N3O2 B2929246 N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251547-85-9](/img/structure/B2929246.png)
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Research by Ramalingam et al. (2019) highlights the synthesis of derivatives related to the chemical structure , focusing on their significant antibacterial activity. These derivatives were synthesized and evaluated for their potential as antibacterial agents, demonstrating promising results against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Catalysts for Chemical Reactions
Facchetti et al. (2016) explored the preparation of pincer-functionalized quinoline ruthenium catalysts derived from similar chemical structures. These catalysts were utilized for the reduction of ketones, showcasing the versatility of naphthyridin derivatives in facilitating chemical transformations (Facchetti et al., 2016).
Antimicrobial Activity
Watpade and Toche (2017) designed new pyrano quinoline derivatives, including studies on their antimicrobial activity. These compounds, related in structure, show a selective conversion leading to products with significant antimicrobial properties (Watpade & Toche, 2017).
Anti-Inflammatory Applications
A study by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl) acetamides, similar in structural complexity, investigated their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory properties, indicating potential therapeutic applications (Sunder & Maleraju, 2013).
DNA Interaction Studies
Naik et al. (2006) conducted DNA interaction studies with thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, demonstrating how derivatives can bind to DNA. This research provides insights into the potential applications of such compounds in the field of genetics and molecular biology (Naik, Naik, Raghavendra, & Naik, 2006).
Novel Chemical Synthesis Methods
Agarwal and Mital (1976) examined the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines, leading to the formation of unique heterocyclic compounds. This study sheds light on the synthetic versatility and potential of naphthyridin derivatives in organic chemistry (Agarwal & Mital, 1976).
Mécanisme D'action
Target of Action
F3406-1482, also known as N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide, primarily targets the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the fusion process required for the virus to enter host cells .
Mode of Action
F3406-1482 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 disrupts this process, effectively preventing the virus from entering the host cell .
Biochemical Pathways
The primary biochemical pathway affected by F3406-1482 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-1482 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This disruption halts the initiation of transcription and replication of the virus genome, effectively stopping the virus multiplication .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests it is capable of reaching the intracellular environment where the virus attempts to replicate .
Result of Action
The primary result of F3406-1482’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively halts the virus’s life cycle and its ability to cause infection .
Action Environment
Its mechanism of action suggests that it functions within the intracellular environment, specifically the endosome compartment where the ph-dependent fusion process occurs .
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-13(22)3-2-4-16(11)25-18(28)10-27-8-7-17-12(9-27)21(29)19-14(23)5-6-15(24)20(19)26-17/h2-6H,7-10H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFVVSFBDXQGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2929184.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)